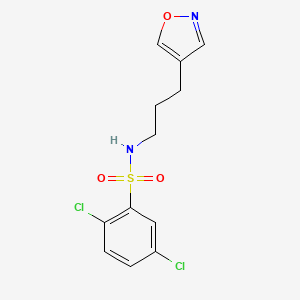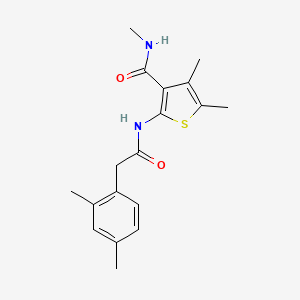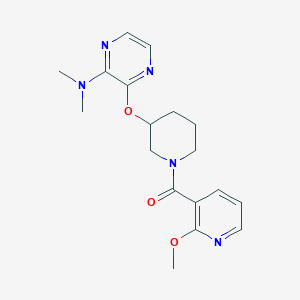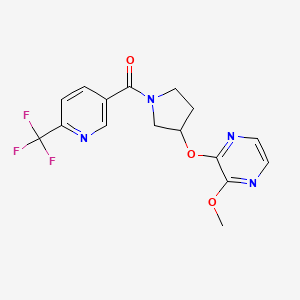
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound would first be described in terms of its molecular formula, structure, and possibly its purpose or role if it’s known.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve looking at the reactions used to create it, the reagents involved, the conditions under which the synthesis occurs, and the yield of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what other substances it reacts with, what the products of those reactions are, and under what conditions the reactions occur.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be analyzed. This could involve looking at its melting point, boiling point, solubility, stability, and other properties.Applications De Recherche Scientifique
Structural Analysis
A study by (Butcher, Bakare, & John, 2006) focuses on the structural aspects of a compound with a five-membered pyrrolidine ring, highlighting its envelope geometry and weak intermolecular hydrogen bonding. This structural analysis could be relevant for similar compounds like the one .
Antimicrobial Activity
Research on related pyridine derivatives has shown antimicrobial properties. Patel, Agravat, & Shaikh (2011) synthesized pyridine derivatives with observed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthetic Routes and Chemical Transformations
Abdelhamid, Shokry, & Tawfiek (2012) explored the synthesis of various pyrazolo and pyrimidine derivatives, including those with methanone groups, indicating potential synthetic pathways and transformations relevant to the compound of interest (Abdelhamid, Shokry, & Tawfiek, 2012).
Molecular Structure and Crystallography
Lakshminarayana et al. (2009) investigated a similar compound, focusing on its molecular structure and crystallography, which could provide insights into the crystalline properties of related compounds (Lakshminarayana et al., 2009).
Protonation and Hydrogen Bonding Studies
Böck et al. (2021) conducted a study on the protonation sites and hydrogen bonding in salts of compounds with pyridinyl and pyrazinyl groups, which can offer insights into the behavior of similar compounds under different chemical conditions (Böck et al., 2021).
In Vitro and In Vivo Evaluation for Medical Applications
Hutchinson et al. (2003) evaluated a compound with a pyridinyl group for its in vitro and in vivo efficacy, particularly in the context of bone turnover, providing a model for assessing similar compounds in medical applications (Hutchinson et al., 2003).
Safety And Hazards
The safety and potential hazards of the compound would be assessed. This could involve looking at its toxicity, flammability, and other safety-related properties.
Orientations Futures
Based on all of the above information, researchers might suggest future directions for research on the compound. This could involve suggesting further studies to confirm or expand upon the findings, or suggesting potential applications for the compound.
Please note that these are general steps and the specific methods and techniques used could vary depending on the nature of the compound and the resources available to the researchers. For a specific compound like the one you mentioned, a detailed literature search would be necessary to find the relevant information. If you have access to scientific databases or a university library, those could be good places to start. You could also consider reaching out to a chemist or a professor for guidance. They might be able to provide more specific information or suggest relevant resources. Please remember to handle all chemicals safely and only perform experiments under the guidance of a trained professional.
Propriétés
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-25-13-14(21-6-5-20-13)26-11-4-7-23(9-11)15(24)10-2-3-12(22-8-10)16(17,18)19/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNHBANWJDYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

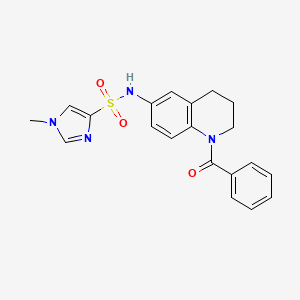
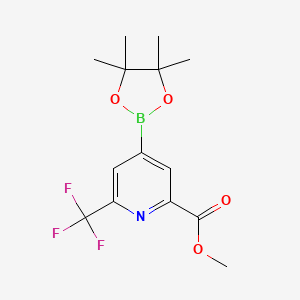
![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)
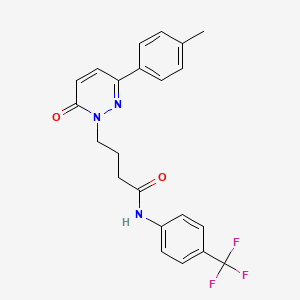
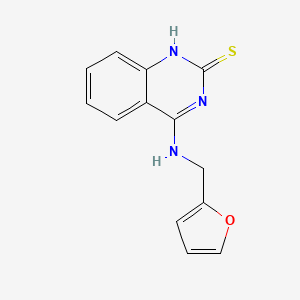
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)

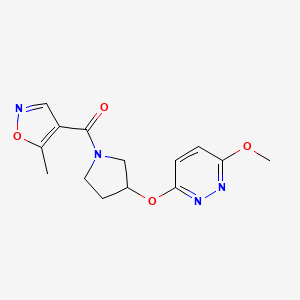
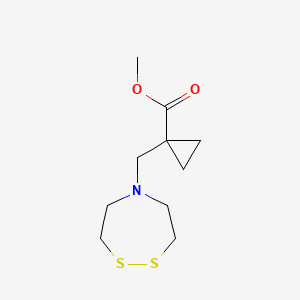
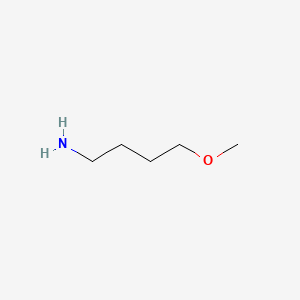
![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)
